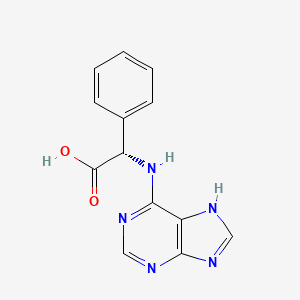
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is a complex organic compound that features a unique structure combining a benzyl group with dimethoxy substitutions, an imidazolidinone ring, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Benzyl Group: The benzyl group with dimethoxy substitutions can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the imidazolidinone intermediate.
Attachment of the Propanoic Acid Moiety: This step involves the reaction of the imidazolidinone-benzyl intermediate with a propanoic acid derivative, often through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized at the benzyl position or the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Products may include benzaldehyde derivatives or carboxylic acids.
Reduction: Alcohol derivatives of the imidazolidinone ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialized polymers and materials with specific properties.
作用机制
The mechanism of action of (S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzyl group can interact with hydrophobic pockets, while the imidazolidinone ring and propanoic acid moiety can form hydrogen bonds and ionic interactions with amino acid residues.
相似化合物的比较
Similar Compounds
(S)-3-(1-(3,4-dimethoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid: Similar structure but with a phenyl group instead of a benzyl group.
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the dimethoxybenzyl group enhances its hydrophobic interactions, while the imidazolidinone ring provides a rigid scaffold for binding to molecular targets.
属性
IUPAC Name |
3-[(4S)-1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-22-11-5-3-9(7-12(11)23-2)8-17-14(20)10(16-15(17)21)4-6-13(18)19/h3,5,7,10H,4,6,8H2,1-2H3,(H,16,21)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPOWNQAVNTBFP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

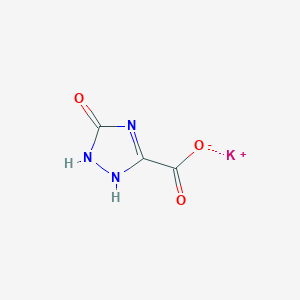

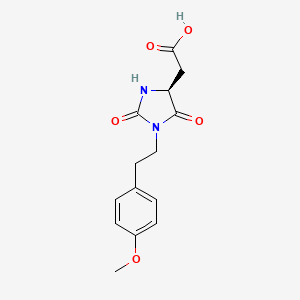
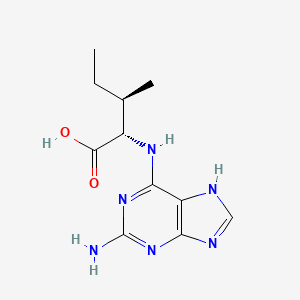

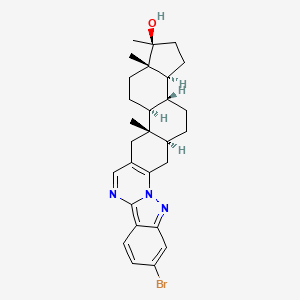
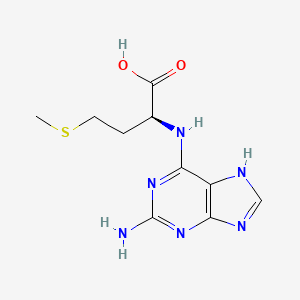
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-2-phenylacetic acid](/img/structure/B7950636.png)
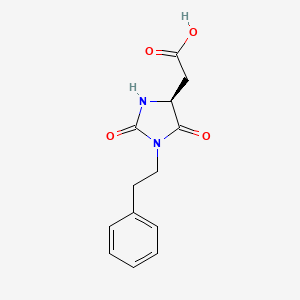
![2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)pentanoic acid](/img/structure/B7950644.png)


